![molecular formula C8H10BNO3 B1397246 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid CAS No. 338454-17-4](/img/structure/B1397246.png)
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid
Overview
Description
“(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid” is a chemical compound with the molecular formula C8H10BNO3 . It is related to other compounds such as 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ylboronic acid .
Synthesis Analysis
The synthesis of related compounds involves a two-step protocol involving epoxide ring opening with aromatic amines followed by Pd(0) catalyzed intramolecular C–O bond formation . Another approach used a structure-based drug discovery (SBDD) approach to generate various spiro scaffolds as novel bioisosteres .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H10BNO3/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-2,5,10-12H,3-4H2 .Chemical Reactions Analysis
The compound has been involved in reactions targeting histone deacetylases . It is also related to compounds that inhibit protoporphyrinogen oxidase (protox) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.98 g/mol. It has 3 hydrogen bond donors and 4 hydrogen bond acceptors. Its exact mass and monoisotopic mass are 179.0753733 g/mol. It has a topological polar surface area of 61.7 Ų .Scientific Research Applications
Anticancer Agent Development
Recent studies have highlighted the potential of benzoxazine derivatives in the development of anticancer agents. Specifically, analogues of 3,4-dihydro-2H-benzo[e][1,3]oxazine have been synthesized and shown to exhibit significant in vitro anticancer activity against breast cancer cell lines MCF 7 and MDA-MB-231 . These compounds, including the benzoxazine-6-boronic acid variant, have demonstrated superior activity compared to Doxorubicin, a standard reference in cancer treatment . The promising IC50 values indicate the compound’s efficacy in inhibiting cancer cell growth, making it a valuable candidate for further drug development.
Molecular Docking Studies
The benzoxazine derivatives have also been utilized in molecular docking studies to explore their binding affinities towards specific targets such as the Epidermal Growth Factor Receptor (EGFR) . These studies are crucial for understanding the interaction between the compound and the receptor, which can lead to the design of more effective anticancer drugs. The good binding affinities observed suggest that these compounds could be optimized to enhance their therapeutic potential.
Herbicidal Activity
In the agricultural sector, benzoxazine derivatives have been investigated for their herbicidal activity. Research has identified the inhibitory effects of these compounds on the enzyme protox, which is essential for chlorophyll synthesis in plants . This mechanism of action is similar to that of commercial herbicides, indicating that benzoxazine-6-boronic acid could be developed into a new class of herbicides with high efficiency and broad-spectrum activity.
High Throughput Mechanochemistry
The field of mechanochemistry has seen the application of benzoxazine derivatives in parallel synthesis. An innovative milling system has been developed for the mechanochemical “parallel synthesis” of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives . This approach allows for the processing of multiple samples simultaneously, significantly increasing the efficiency of compound synthesis and enabling rapid screening for various applications.
Mechanism of Action
The mechanism of action of related compounds includes the inhibition of protoporphyrinogen oxidase (protox), which is a mode of action for certain herbicides . Another mechanism involves the selective and transient inhibition of Cyclin-dependent kinase 9 (CDK9), reducing Mcl-1 expression and inducing apoptosis in Mcl-1-dependent tumor cells .
Future Directions
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-2,5,10-12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLHJXPSEPKXEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCN2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718340 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid | |
CAS RN |
338454-17-4 | |
Record name | B-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338454-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.